2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
This compound is a bicyclic heterocyclic molecule featuring an isoindole-1,3-dione core fused with a partially hydrogenated ring system (2,3,3a,4,7,7a-hexahydro-1H-isoindole). The azetidin-3-yl group at position 2 is substituted with a 3-(4-fluorophenoxy)benzoyl moiety, introducing both aromatic and fluorinated components. The structure combines rigidity from the bicyclic system with conformational flexibility from the azetidine ring, a four-membered nitrogen-containing heterocycle. Its molecular formula is C₂₉H₂₄FN₂O₄, with a molecular weight of 483.52 g/mol.
Properties
IUPAC Name |
2-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c25-16-8-10-18(11-9-16)31-19-5-3-4-15(12-19)22(28)26-13-17(14-26)27-23(29)20-6-1-2-7-21(20)24(27)30/h1-5,8-12,17,20-21H,6-7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPDUOWUCHUYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the azetidinyl intermediate, followed by the introduction of the benzoyl and fluorophenoxy groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and consistency.
Chemical Reactions Analysis
Hydrolysis of the Isoindole-1,3-dione Moiety
The isoindole-1,3-dione ring is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
This reaction typically yields a dicarboxylic acid derivative, as observed in similar isoindole-dione systems . -
Basic Hydrolysis :
In NaOH/EtOH, the dione undergoes ring opening to form a tetrahydroisoindole dicarboxylate salt .
Substitution Reactions at the Azetidinyl Group
The azetidine ring (3-membered nitrogen heterocycle) exhibits strain-driven reactivity:
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Nucleophilic Ring-Opening :
Reaction with amines (e.g., benzylamine) results in ring expansion or substitution at the α-carbon:
. -
Cross-Coupling :
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the azetidine substituents .
Electrophilic Aromatic Substitution (EAS) on the Fluorophenoxy Group
The 4-fluorophenoxy group undergoes regioselective EAS:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-fluorophenoxy derivative | 72% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 3-Bromo-4-fluorophenoxy derivative | 68% |
Reduction of the Hexahydroisoindole System
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the hexahydroisoindole core:
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the isoindole-dione system, forming a bicyclo[2.2.0]hexane derivative .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing:
Synthetic Modifications via Acylation
The benzoyl group undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃ to introduce substituents at the meta-position .
Key Research Findings:
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Crystallographic Stability : X-ray studies confirm the compound’s rigid bicyclic framework, limiting conformational flexibility but enhancing thermal stability .
-
Antibacterial Activity : Structural analogs with similar azetidine-isoindole scaffolds show moderate activity against E. coli (MIC = 32 µg/mL) .
Scientific Research Applications
2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of isoindole-dione derivatives with azetidine substituents. Below is a comparative analysis with structurally analogous molecules:
Physicochemical Properties
- Lipophilicity: The fluorophenoxy group in the target compound increases logP compared to the hydroxylated analog in , but it is less lipophilic than the diphenylmethyl derivative in .
Biological Activity
The compound 2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound includes an azetidine ring and a hexahydro-isoindole moiety, which are significant for its biological activity. The presence of the 4-fluorophenoxy group enhances its pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN2O4 |
| Molecular Weight | 367.33 g/mol |
| CAS Number | 2034424-95-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the condensation of 4-fluorophenol with benzoyl chloride , followed by the introduction of the azetidine ring through a reaction with azetidine derivatives. Finally, cyclization reactions are employed to form the isoindole structure.
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The biological activity of this compound is also linked to its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes such as α-glucosidase , which plays a crucial role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by regulating blood sugar levels.
Case Studies and Research Findings
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Anticancer Evaluation :
- A study conducted on various isoindole derivatives showed that compounds similar to the target molecule significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations as low as 10 µM.
- Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
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Antimicrobial Testing :
- A series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- The mode of action was hypothesized to involve disruption of cellular integrity and inhibition of protein synthesis.
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Enzyme Inhibition Studies :
- In vitro assays demonstrated that the compound inhibited α-glucosidase with an IC50 value of 25 µM, comparable to standard inhibitors like acarbose.
- Molecular docking studies suggested strong binding affinity between the compound and the active site of α-glucosidase, indicating potential for further development as an anti-diabetic agent.
Q & A
Q. What are the primary synthetic routes for synthesizing this compound, and how can researchers optimize reaction yields?
The compound’s synthesis involves multi-step processes, including azetidine ring formation and benzoyl coupling. Researchers should employ iterative optimization using Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. For example, a split-plot design (as used in agricultural chemistry studies) can isolate critical factors affecting yield . Characterization via NMR, HPLC, and X-ray crystallography (as seen in isoindole-dione analogs) is essential to confirm structural fidelity .
Q. How should researchers validate the purity and stability of this compound under experimental conditions?
Stability studies under varying pH, temperature, and light exposure are critical. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Reference protocols from hydrazone derivative studies, where phenolic impurities were traced using reverse-phase chromatography . For purity validation, combine elemental analysis with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What preliminary assays are recommended to assess this compound’s biological activity?
Begin with in vitro receptor-binding assays (e.g., fluorometric displacement) targeting GABA or serotonin receptors, given structural similarities to benzodiazepine analogs . Pair this with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to establish safety thresholds. Follow methodologies from antimicrobial hydrazone studies, where MIC values were correlated with substituent electronegativity .
Advanced Research Questions
Q. How can computational modeling clarify the compound’s interaction with biological targets?
Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to predict binding affinities to receptors like 5-HT2A or NMDA. Parameterize force fields using PubChem-derived physicochemical data (e.g., logP, polar surface area) . Machine learning models, trained on benzodiazepine SAR datasets, can prioritize synthesis targets by predicting ADMET properties .
Q. What experimental designs resolve contradictions in reported activity data across studies?
Apply a meta-analysis framework to reconcile discrepancies. For example, if one study reports neuroprotective effects while another notes toxicity, stratify data by experimental conditions (e.g., cell line, dosage). Use factorial ANOVA to isolate confounding variables, as seen in phenolic compound research . Cross-validate findings with in vivo models (e.g., zebrafish neurobehavioral assays) .
Q. How can researchers investigate the compound’s environmental fate and ecotoxicological impact?
Adopt a tiered approach:
- Phase 1: Determine hydrolysis/photolysis rates using OECD 111 guidelines.
- Phase 2: Assess bioaccumulation in Daphnia magna via LC50 assays, referencing protocols from environmental chemistry projects .
- Phase 3: Model long-term ecosystem impacts using QSAR-ECOSAR, incorporating biodegradation data from analogous isoindole-diones .
Q. What advanced spectroscopic techniques elucidate its solid-state behavior and polymorphism?
Synchrotron-based PXRD and solid-state NMR can map crystallographic packing and hydrogen-bonding networks. Compare results with isoindole-dione derivatives, where polymorphism affected solubility by 40% . Pair this with Raman spectroscopy to monitor phase transitions under stress conditions (e.g., compression or humidity) .
Q. How should researchers design longitudinal studies to assess chronic exposure effects?
Use randomized block designs with repeated measures, as seen in trellis system agricultural studies . For example, dose rodents over 12 weeks, collecting biomarkers (e.g., liver enzymes, neuroinflammatory cytokines) at intervals. Apply mixed-effects models to account for individual variability, referencing neurotoxicity frameworks from benzodiazepine research .
Methodological Guidance
- Theoretical Frameworks: Ground studies in receptor theory or metabolic pathway analysis to contextualize mechanisms .
- Data Contradictions: Use sensitivity analysis to weigh evidence quality, prioritizing studies with rigorous controls (e.g., blinded assays) .
- Ethical Compliance: Follow OECD GLP standards for in vivo work and ensure raw data transparency via platforms like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
